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Abstract
Fendizoic acid, chemically known as 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid, is a versatile

building block in organic synthesis, primarily recognized for its role as a salt-forming agent in

the pharmaceutical industry. Its unique structure, featuring a biphenyl backbone, a carboxylic

acid, a ketone, and a phenolic hydroxyl group, offers multiple reaction sites for derivatization.

This technical guide provides an in-depth overview of fendizoic acid, including its synthesis,

physicochemical properties, and key applications, with a focus on its utility in drug

development. Detailed experimental protocols, quantitative data, and workflow visualizations

are presented to facilitate its practical application in the laboratory.

Introduction
Fendizoic acid is a synthetic organic compound that has gained prominence as a crucial

intermediate in the preparation of active pharmaceutical ingredients (APIs).[1] Its ability to form

stable salts with basic drug molecules is a key attribute, often employed to improve the

physicochemical properties of APIs, such as solubility and stability. The most notable

application is in the formulation of the antitussive agent levocloperastine fendizoate.[1] Beyond

its use as a counter-ion, the rich functionality of fendizoic acid presents opportunities for its

use as a scaffold in the design and synthesis of novel organic molecules.
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Physicochemical Properties
A summary of the key physicochemical properties of fendizoic acid is presented in the table

below for quick reference.

Property Value Reference

IUPAC Name
2-(4-hydroxy-3-

phenylbenzoyl)benzoic acid
[1]

CAS Number 84627-04-3 [1]

Molecular Formula C₂₀H₁₄O₄ [2][3]

Molecular Weight 318.32 g/mol [2][3]

Melting Point 262-264 °C [4]

Boiling Point 593.9 ± 50.0 °C (Predicted) [4]

Appearance White to pale yellow solid [4]

Solubility
Slightly soluble in DMSO and

methanol (with heating)
[4]

Synthesis of Fendizoic Acid
The primary route for the synthesis of fendizoic acid is the Friedel-Crafts acylation of 2-

phenylphenol with phthalic anhydride.[1] This reaction is typically catalyzed by a Lewis acid,

such as aluminum chloride.

Synthesis Workflow
The logical workflow for the synthesis of fendizoic acid is depicted in the following diagram.

Caption: A flowchart illustrating the synthesis of fendizoic acid.

Experimental Protocol
The following is a representative experimental protocol for the synthesis of fendizoic acid
based on the principles of the Friedel-Crafts acylation.
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Materials:

2-Phenylphenol

Phthalic Anhydride

Anhydrous Aluminum Chloride (AlCl₃)

Anhydrous Dichloromethane (CH₂Cl₂)

Hydrochloric Acid (HCl), 2M aqueous solution

Deionized Water

Anhydrous Sodium Sulfate (Na₂SO₄)

Toluene

Ethanol

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux

condenser, and a nitrogen inlet, add 2-phenylphenol (1 equivalent) and anhydrous

dichloromethane.

Cool the mixture to 0 °C in an ice bath.

Slowly add anhydrous aluminum chloride (2.5 equivalents) portion-wise, maintaining the

temperature below 5 °C.

To this suspension, add phthalic anhydride (1 equivalent) portion-wise.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC).
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Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise

addition of 2M HCl.

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

Remove the solvent under reduced pressure to obtain the crude product.

Purify the crude product by recrystallization from a mixture of toluene and ethanol to afford

pure fendizoic acid.

Expected Yield: A yield of approximately 42.4% has been reported for this reaction.

Spectroscopic Characterization
The structural elucidation of fendizoic acid is confirmed through various spectroscopic

techniques. The expected data is summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted) ¹³C NMR (Predicted)

Chemical Shift (ppm) Assignment

~12.5 (s, 1H) -COOH

~10.5 (s, 1H) Ar-OH

7.2-8.2 (m, 12H) Aromatic protons

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Assignment

3300-2500 (broad) O-H stretch (carboxylic acid)

~3200 (broad) O-H stretch (phenol)

~1700 C=O stretch (carboxylic acid)

~1650 C=O stretch (ketone)

1600, 1480 C=C stretch (aromatic)

~1250 C-O stretch

Mass Spectrometry (MS)
m/z Assignment

318 [M]⁺

301 [M - OH]⁺

273 [M - COOH]⁺

241 [M - C₆H₅ - CO]⁺

105 [C₆H₅CO]⁺

77 [C₆H₅]⁺

Application in Drug Development: Levocloperastine
Fendizoate
A primary application of fendizoic acid is in the preparation of levocloperastine fendizoate, an

effective antitussive agent. Fendizoic acid acts as a chiral resolving agent and forms a stable,

crystalline salt with the basic levocloperastine molecule.

Salt Formation Workflow
The process of forming the fendizoate salt of levocloperastine is outlined below.

Caption: A flowchart for the salt formation of levocloperastine fendizoate.
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Experimental Protocol for Salt Formation
Materials:

Levocloperastine (free base)

Fendizoic Acid

Acetone

Procedure:

Dissolve levocloperastine (1 equivalent) in acetone in a round-bottom flask with stirring.

In a separate flask, dissolve fendizoic acid (1 equivalent) in acetone, with gentle heating if

necessary.

Slowly add the fendizoic acid solution to the levocloperastine solution at room temperature.

Stir the mixture for 1-2 hours. A precipitate of levocloperastine fendizoate will form.

Cool the mixture in an ice bath to maximize precipitation.

Collect the solid by vacuum filtration and wash with cold acetone.

Dry the product under vacuum to obtain pure levocloperastine fendizoate.

Quantitative Data:

Reactant Molar Ratio Solvent Reaction Time Yield

Levocloperasti
ne

1 Acetone 1-2 hours >95%

| Fendizoic Acid | 1 | | | |

Conclusion
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Fendizoic acid is a valuable and versatile building block in organic synthesis with significant

applications in the pharmaceutical industry. Its straightforward synthesis and the presence of

multiple functional groups make it an attractive starting material and a reliable salt-forming

agent. This guide provides the essential technical information and detailed protocols to enable

researchers and drug development professionals to effectively utilize fendizoic acid in their

work. The provided workflows and quantitative data aim to streamline its application and foster

further innovation in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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